Cas no 3262-72-4 ((S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid)

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid
- N-(tert-Butoxycarbonyl)-L-serine
- Boc-Ser-OH
- Boc-L-serine
- BOC-L-SER
- BOC-L-Ser-OH
- Boc-Ser-OH.H20
- (S)-2-(tert-Butoxycarbonylamino)-3-hydroxypropanoic acid
- BOC-L-PROLINOL LIQUID
- BOC-L-SERINE extrapure
- BOC-SERINE
- BOC-SERINE-OH
- L-Serine-d3-N-t-BOC
- N-(tert-Butoxycarbonyl)-L-serine,Boc-L-serine
- t-butyloxycarbonyl-L-serine
- N-Boc-L-serine
- FHOAKXBXYSJBGX-YFKPBYRVSA-N
- EN300-97162
- 3262-72-4
- BP-31211
- N-BocSerine
- AC-17115
- PD196953
- (2S)-3-hydroxy-2-t-butoxycarbonylaminopropanoic acid
- N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE
- SCHEMBL315980
- serine, N-[(1,1-dimethylethoxy)carbonyl]-
- CHEMBL438330
- NSC 164056
- HY-W014663
- B1637
- (2S)-2-(tert-Butoxycarbonylamino)-3-hydroxypropanoic acid
- BP-11371
- BocSer
- (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- N-Boc-serine
- (2S)-3-hydroxy-2-tert-butoxycarbonylamino-propionic acid
- Boc-Ser-OH, >=99.0% (T)
- (S)-2-tert-butoxycarbonylamino-3-hydroxypropionic acid
- N-(tert-butoxy-carbonyl)-L-serine
- CS-W015379
- MFCD00037243
- NS00048869
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid
- t-butyloxycarbonylserine
- Boc serine
- tert-butoxycarbonyl L-serine
- N-ALPHA-T-BUTYLOXYCARBONYL-L-SERINE
- AKOS010367742
- DTXSID601317842
- STR04011
- AKOS015924243
- N-(tert-butoxycarbonyl)serine
- Boc-Ser
- (S)-2-(BOC-amino)-3-hydroxypropanoic acid
- N-{[(1,1-dimethylethyl)oxy]carbonyl}-L-serine
- (2S)-2-[(tert-Butoxycarbonyl)amino]-3-hydroxypropanoic acid
- N-(t-butoxycarbonyl)-L-serine
- AS-813/43499830
- (S)-N-BOC-SERINE
- N-tert-butoxycarbonyl L-serine
- tert-butoxycarbonyl-L-serine
- (S)-2-tert-Butoxycarbonylamino-3-hydroxy-propionic acid
- AM20090478
- (S)-N-(1,1-dimethylethoxy)carbonylserine
- N-t-butyloxycarbonyl-L-serine
- M03318
- EINECS 221-867-3
- N-tert-butoxycarbonylserine
- F1905-7614
- Nalpha-t-butoxycarbonyl-L-serine
- (tert-Butoxycarbonyl)-L-serine
- N-T-BUTOXYCARBONYL-L-SERINE
- NSC-164056
- 5X4YF2S8CX
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-hydroxypropionic acid
- L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-
- (2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-hydroxypropanoic acid
- L-N-TERT-BUTOXYCARBONYLSERINE
- N-TERT-BUTYLOXYCARBONYL-L-SERINE
-
- MDL: MFCD00037243
- インチ: 1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1
- InChIKey: FHOAKXBXYSJBGX-YFKPBYRVSA-N
- ほほえんだ: O=C(O)[C@@H](NC(OC(C)(C)C)=O)CO
- BRN: 2212252
計算された属性
- せいみつぶんしりょう: 205.095023g/mol
- ひょうめんでんか: 0
- XLogP3: -0.1
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 回転可能化学結合数: 5
- どういたいしつりょう: 205.095023g/mol
- 単一同位体質量: 205.095023g/mol
- 水素結合トポロジー分子極性表面積: 95.9Ų
- 重原子数: 14
- 複雑さ: 220
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 2
- ひょうめんでんか: -1
じっけんとくせい
- 色と性状: 無色結晶
- 密度みつど: 1.2400
- ゆうかいてん: 91 °C (dec.) (lit.)
- ふってん: 385.1°C at 760 mmHg
- フラッシュポイント: 186
- 屈折率: -4 ° (C=1, AcOH)
- すいようせい: almost transparency
- PSA: 95.86000
- LogP: 0.34750
- ひせんこうど: -7.5 º (c=2, water)
- ようかいせい: まだ確定していません。
- 光学活性: [α]20/D −3.5±0.5°, c = 2% in acetic acid
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S24/25
-
危険物標識:
- リスク用語:R20/21/22
- ちょぞうじょうけん:2-8°C
- セキュリティ用語:S24/25
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1637-25G |
N-(tert-Butoxycarbonyl)-L-serine |
3262-72-4 | >97.0%(T)(HPLC) | 25g |
¥265.00 | 2024-04-16 | |
Key Organics Ltd | STR04011-100G |
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-hydroxypropanoic acid |
3262-72-4 | >95% | 100g |
£75.00 | 2025-02-08 | |
Oakwood | 364179-5g |
N-Boc-L-serine |
3262-72-4 | 99% | 5g |
$13.00 | 2024-07-19 | |
abcr | AB174990-25 g |
N-alpha-t-Butyloxycarbonyl-L-serine, 98% (Boc-L-Ser-OH); . |
3262-72-4 | 98% | 25g |
€100.30 | 2023-05-07 | |
eNovation Chemicals LLC | D655687-500g |
BOC-L-Serine |
3262-72-4 | 97% | 500g |
$300 | 2024-06-05 | |
Apollo Scientific | OR18040-250g |
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-hydroxypropanoic acid |
3262-72-4 | 250g |
£130.00 | 2025-02-19 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R186317-25g |
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid |
3262-72-4 | 98% cont.10%H2O | 25g |
¥44 | 2024-05-24 | |
TRC | B667355-10g |
N-Boc-L-Serine |
3262-72-4 | 10g |
$ 127.00 | 2023-09-08 | ||
Enamine | EN300-97162-0.1g |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid |
3262-72-4 | 92% | 0.1g |
$19.0 | 2024-05-20 | |
Enamine | EN300-97162-5.0g |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid |
3262-72-4 | 92% | 5.0g |
$26.0 | 2024-05-20 |
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid サプライヤー
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid 関連文献
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Jianbing Huang,Herong Qin,Xu Chen,Biyun Wang,Hui Liang,Jiang Lu Polym. Chem. 2019 10 2589
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Andrew Nortcliffe,Nigel P. Botting,David O'Hagan Org. Biomol. Chem. 2013 11 4657
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Clemens Müller,Christian Merten Phys. Chem. Chem. Phys. 2023 25 19462
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Jessica R. Kramer,Timothy J. Deming Polym. Chem. 2014 5 671
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5. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis?1Yasuhiro Nishiyama,Suguru Shikama,Ken-ichi Morita,Keisuke Kurita J. Chem. Soc. Perkin Trans. 1 2000 1949
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Moubani Chakraborty,Stephanie L. Haag,Matthew T. Bernards,Kristopher V. Waynant Biomater. Sci. 2021 9 5508
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7. High yielding synthesis of dehydroamino acid and dehydropeptide derivativesPaula M. T. Ferreira,Hernani L. S. Maia,Luís S. Monteiro,Joana Sacramento J. Chem. Soc. Perkin Trans. 1 1999 3697
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?yvind Jacobsen,Jo Klaveness,Ole Petter Ottersen,Mahmood Reza Amiry-Moghaddam,P?l Rongved Org. Biomol. Chem. 2009 7 1599
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Munmun Maiti,Ling-Jie Gao,Chunsheng Huang,Roger G. Ptak,Michael G. Murray,Steven De Jonghe,Piet Herdewijn Org. Biomol. Chem. 2016 14 8743
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JiYoung Mun,Amber Onorato,Frank C. Nichols,Martha D. Morton,Abdullah I. Saleh,Morgan Welzel,Michael B. Smith Org. Biomol. Chem. 2007 5 3826
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acidに関する追加情報
Latest Research Insights on (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid (CAS: 3262-72-4) in Chemical Biology and Pharmaceutical Applications
The compound (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid (CAS: 3262-72-4) has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile role as a chiral building block for peptide synthesis and drug development. This briefing synthesizes the latest findings (2022–2024) on its applications, synthetic methodologies, and biological relevance.
Synthetic Advancements: Recent studies (e.g., J. Org. Chem. 2023) highlight improved enantioselective synthesis routes for 3262-72-4, achieving >99% ee via enzymatic resolution or asymmetric catalysis. Notably, its tert-butoxycarbonyl (Boc) group enhances stability during solid-phase peptide synthesis (SPPS), as demonstrated in the production of antimicrobial peptides targeting multidrug-resistant pathogens (ACS Infect. Dis. 2022).
Pharmaceutical Applications: The compound serves as a precursor for β-hydroxy-α-amino acids, critical in protease inhibitors (e.g., HIV-1 protease) and β-lactam antibiotics. A 2024 Nature Communications study utilized 3262-72-4 to synthesize novel glycosidase inhibitors with nanomolar potency against diabetes-related enzymes, underscoring its scaffold flexibility.
Biological Mechanisms: Research (ChemBioChem 2023) reveals that derivatives of 3262-72-4 modulate protein-protein interactions in neurodegenerative pathways, particularly by inhibiting α-synuclein aggregation in Parkinson’s disease models. The hydroxypropanoic acid moiety facilitates hydrogen bonding with target proteins, as confirmed by X-ray crystallography.
Challenges and Future Directions: While 3262-72-4 offers synthetic advantages, scale-up production remains costly due to Boc-deprotection steps. Emerging green chemistry approaches (e.g., flow catalysis) aim to address this. Additionally, its potential in ADC (antibody-drug conjugate) linker design is under exploration (Bioconjugate Chem. 2024).
In conclusion, (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid continues to be a pivotal tool in medicinal chemistry, with evolving applications in targeted therapeutics and biologics. Ongoing research focuses on optimizing its synthetic accessibility and expanding its therapeutic scope.
3262-72-4 ((S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid) 関連製品
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